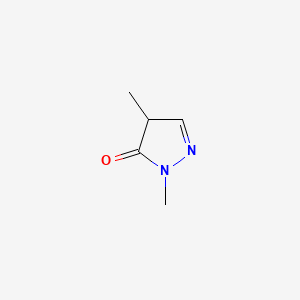
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.1298 g/mol . It is also known by other names such as 2-Pyrazolin-5-one, 1,3-dimethyl- and 1,3-Dimethyl-5-pyrazolinone . This compound is part of the pyrazolone family, which is known for its diverse range of biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with various reagents under controlled conditions . One common method includes the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride .
Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
科学研究应用
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the TGF-β2/SMAD signaling pathway, which plays a role in fibrosis and cell proliferation . Additionally, it can inhibit the nuclear translocation of SMADs and affect other non-SMAD pathway proteins, such as ERK1/2 and JUN .
相似化合物的比较
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 2,4-dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 1,3,4-trimethyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- is unique due to its specific molecular structure and chemical properties . Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
3310-38-1 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC 名称 |
2,4-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3-4H,1-2H3 |
InChI 键 |
MXOJCJMABJVNNA-UHFFFAOYSA-N |
规范 SMILES |
CC1C=NN(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
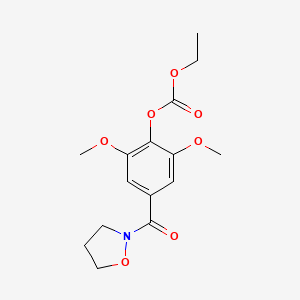
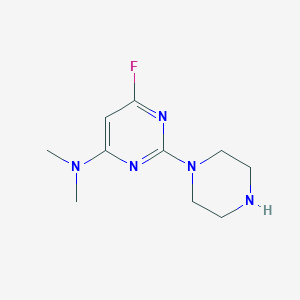

![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
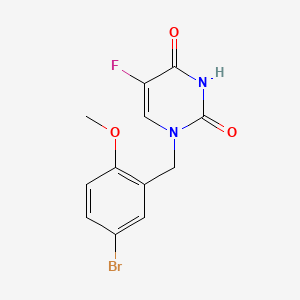

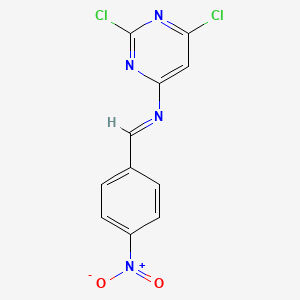
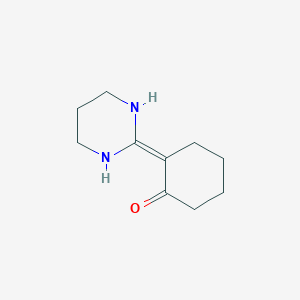

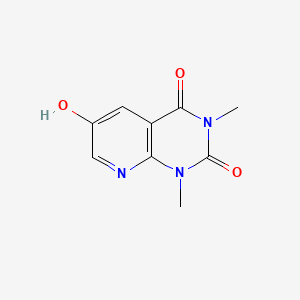
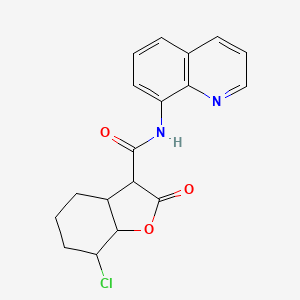
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
